molecular formula C24H22N2O5 B12026573 [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

Cat. No.: B12026573
M. Wt: 418.4 g/mol
InChI Key: LKVZGZJKBPQDJK-PCLIKHOPSA-N
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Description

The compound [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate (hereafter referred to as Compound A) is a hydrazone derivative characterized by a central hydrazinylidene methyl group linking two aromatic systems: a 2-methoxybenzoyl moiety and a 4-ethoxybenzoate ester. The hydrazone linkage (–NH–N=C–) confers rigidity and planarity, which are critical for molecular interactions in both material science and medicinal chemistry applications .

Compound A is synthesized via acid-catalyzed condensation of 2-methoxybenzoyl hydrazine with a substituted aldehyde, followed by esterification with 4-ethoxybenzoic acid, a method analogous to procedures described for related hydrazones (e.g., refluxing in ethanol with glacial acetic acid) . Its molecular formula is C₂₄H₂₁N₂O₅, with key functional groups including the ethoxybenzoate ester (enhancing lipophilicity) and the electron-donating methoxy group on the benzoyl moiety (influencing electronic distribution) .

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C24H22N2O5/c1-3-30-19-14-10-18(11-15-19)24(28)31-20-12-8-17(9-13-20)16-25-26-23(27)21-6-4-5-7-22(21)29-2/h4-16H,3H2,1-2H3,(H,26,27)/b25-16+

InChI Key

LKVZGZJKBPQDJK-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves the condensation of 2-methoxybenzoyl hydrazine with an aldehyde or ketone, followed by esterification with 4-ethoxybenzoic acid. The reaction conditions often require a catalyst, such as an acid or base, and may be conducted under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s hydrazone linkage makes it a potential candidate for biological studies, including enzyme inhibition and protein binding assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with signaling pathways by binding to specific receptors, thereby modulating cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Moieties

Table 1: Structural and Physicochemical Comparisons
Compound Name R₁ (Benzoyl Substituent) R₂ (Benzoate Substituent) Molecular Formula Melting Point (°C) Key Properties/Activities
Compound A (CID 9630780) 2-OCH₃ 4-OCH₂CH₃ C₂₄H₂₁N₂O₅ Not reported High lipophilicity
[4-[(E)-(2-Methoxybenzoyl)hydrazinylidene]methyl]phenyl 2,4-dichlorobenzoate 2-OCH₃ 2,4-Cl₂ C₂₂H₁₆Cl₂N₂O₄ Not reported Enhanced electrophilicity
[4-Bromo-2-[(E)-(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl 4-ethoxybenzoate 2-Cl 4-OCH₂CH₃ + 4-Br C₂₃H₁₈BrClN₂O₄ Not reported Halogen-induced steric effects
4-[(E)-(2-(Pyridin-4-yl)hydrazinylidene)methyl]phenyl 4-chlorobenzoate Pyridin-4-yl 4-Cl C₂₀H₁₅ClN₄O₂ 243–245 Heterocyclic π-π interactions
4-((E)-{[2-(4-Methylphenoxy)acetyl]hydrazinylidene}methyl)phenyl benzoate 4-CH₃-phenoxyacetyl H C₂₃H₂₀N₂O₅ 194–196 Phenoxy group enhances solubility
Key Observations:
  • Electron-Donating vs.
  • Lipophilicity : The ethoxy group in Compound A contributes to higher lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8) or hydrophilic sulfonate derivatives (e.g., compounds in ).
  • Thermal Stability : Melting points for hydrazones vary widely (e.g., 194–283°C in ), with halogenated derivatives (e.g., dichloro, bromo) often showing higher thermal stability due to increased molecular packing .

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